tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate
Description
Properties
Molecular Formula |
C9H18INO3 |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18INO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
MMKDFIAFTHEGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated alcohol under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the iodinated alcohol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a simpler carbamate derivative.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N) or pyridine (Py) are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of protected amines and amino acids .
Biology:
- Utilized in the study of enzyme mechanisms and protein modifications.
- Acts as a probe in biochemical assays to investigate molecular interactions .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and its potential as a pharmacological agent .
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The presence of the iodine atom and the carbamate group allows for specific binding and modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Substituent Effects :
- Iodo vs. Chloro : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., ). This enhances its utility in crystallography (due to strong X-ray scattering) and as a heavy-atom derivative in structure determination . Chloro derivatives, however, are more common in drug discovery for their electrophilic reactivity .
- Hydroxyl Group : The hydroxyl group in the target compound and (S)-tert-butyl (2-hydroxypropyl)(methyl)carbamate facilitates hydrogen bonding, improving solubility in polar solvents. However, steric hindrance from the branched alkyl chain in the target compound may reduce reactivity compared to linear analogs.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for tert-butyl N-{3-[(3-chloro-1,4-dioxo)naphthyl]propyl}carbamate , substituting iodine for chlorine in the alkylation step. Boron-containing analogs () require specialized reagents like pinacolborane.
Crystallography and Stability :
- Iodine’s high electron density aids in crystal structure determination using programs like SHELXL . The target compound’s branched structure may lead to distinct packing motifs compared to linear derivatives (e.g., ’s chain-like N–H⋯O networks).
Biological Activity: Chloro-dioxo-naphthyl derivatives () exhibit anticancer and antimalarial activity due to electrophilic quinone moieties. The target compound’s iodine and hydroxyl groups may confer unique bioactivity, though this requires further study.
Industrial Relevance: Compounds like tert-butyl N-[3-(dioxaborolane)propyl]carbamate are used in cross-coupling reactions, whereas the target compound’s iodine could make it a precursor in organoiodine chemistry or radiopharmaceuticals .
Research Findings and Data
Hydrogen Bonding and Crystal Packing :
- The target compound’s hydroxyl and carbamate groups likely form intermolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯O), similar to ’s N–H⋯O networks stabilizing dimeric structures .
- Iodine’s van der Waals radius (1.98 Å) may influence packing efficiency compared to smaller halogens like chlorine (1.75 Å).
NMR and Spectral Data :
- While specific NMR data for the target compound are unavailable, analogous compounds (e.g., ’s ¹H NMR: δ 1.43 ppm for Boc methyl groups) suggest characteristic peaks for tert-butyl (δ 1.2–1.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad) .
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives like tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate?
Answer:
Synthesis optimization hinges on reaction conditions such as solvent selection, temperature control, and stoichiometric ratios. For example:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction kinetics .
- Temperature : Maintaining 50–70°C minimizes side reactions while ensuring efficient coupling .
- Purification : Crystallization from mixed solvents (e.g., ethanol/water) improves yield and purity .
- Reagent compatibility : Use tert-butyl carbamate derivatives with iodinating agents under inert atmospheres to avoid undesired substitutions .
Basic: How can researchers ensure purity during the isolation of tert-butyl carbamate derivatives?
Answer:
Purification methodologies include:
- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and identifies impurities .
- Crystallization : Slow evaporation from solvents like dichloromethane/hexane mixtures yields high-purity crystals, as demonstrated for structurally similar compounds .
- pH control : Neutralizing acidic or basic byproducts during workup prevents degradation of the carbamate group .
Basic: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms carbamate linkage (C=O at ~155 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Detects key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in carbamate derivatives?
Answer:
- Software tools : SHELX refines X-ray diffraction data to model hydrogen-bonding networks and molecular geometry . ORTEP-III visualizes thermal ellipsoids and validates bond angles/distances .
- Hydrogen bonding : For example, N–H⋯O interactions stabilize crystal packing, as seen in tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate .
- Discrepancy resolution : Iterative refinement in SHELXL addresses outliers in displacement parameters, improving R-factor convergence .
Advanced: What mechanistic insights govern the reactivity of tert-butyl carbamates in substitution reactions?
Answer:
- Nucleophilic substitution : The iodine atom in this compound acts as a leaving group, enabling Suzuki couplings or SN2 reactions under basic conditions .
- Protecting group stability : The tert-butyl carbamate group resists hydrolysis under mild acidic conditions but cleaves with strong acids (e.g., TFA) .
- Steric effects : Bulky substituents (e.g., 2-methylpropyl) influence regioselectivity in cross-coupling reactions .
Advanced: How should researchers address contradictory data in crystallographic refinements or spectroscopic analyses?
Answer:
- Crystallography : Use SHELX’s "L.S." command to reweight restraints and adjust ADPs (anisotropic displacement parameters) for poorly resolved atoms .
- NMR discrepancies : Compare experimental shifts with computed spectra (e.g., DFT-based predictions) to reassign ambiguous signals .
- Validation tools : CheckCIF (IUCr) identifies structural outliers, while PLATON validates hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
